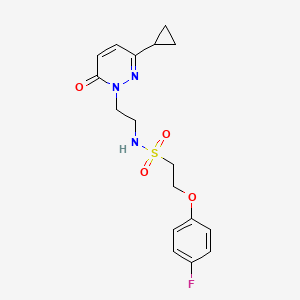

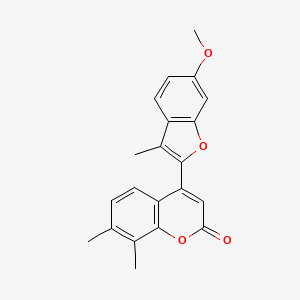

![molecular formula C15H18N4O4 B2780503 N-(2-(2,4-二氧代-1,2-二氢吡啶[2,3-d]嘧啶-3(4H)-基)乙基)四氢-2H-吡喃-4-甲酸酰胺 CAS No. 2034412-58-1](/img/structure/B2780503.png)

N-(2-(2,4-二氧代-1,2-二氢吡啶[2,3-d]嘧啶-3(4H)-基)乙基)四氢-2H-吡喃-4-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor , antibacterial , antifungal , anti-proliferative CDK2 inhibitor , adenosine kinase inhibitors , anticonvulsant agents , antipyretic , analgesic and CNS depressant activity . Furthermore, pyrido[2,3-d]pyrimidines inhibit Toxoplasma gondii (tg) and Pneumocystis carinii (pc) of tumor cell lines in culture and the activity is attributed to inhibition of dihydrofolate reductase (DHFR) , mTOR kinase inhibitors and cytotoxic agents .

Synthesis Analysis

N-Heterocyclic carbenes (NHCs) catalyzing aza-Claisen rearrangement of α, β-unsaturated enals with cyclic β vinylogous amides under oxidative conditions generating potentially biologically active dihydropyridinone-fused uracils have been developed . This strategy represents a unique NHC-activation-based path with the use of 6-aminouracils as stable α, β cyclic vinylogous amides for the efficient synthesis of bicyclic N-unprotected lactams similar to those in many useful drugs .Chemical Reactions Analysis

A serendipitous discovery has allowed the development of an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature the corresponding 5,6-dihydro derivative .科学研究应用

Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate . It’s a building block used in the synthesis of more complex pharmaceutical agents. Its structure allows for further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications .

PARP-1 Inhibition for Cancer Therapy

One of the promising applications is as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 plays a crucial role in DNA repair, and its inhibition can potentiate the effect of DNA-damaging cytotoxic agents, leading to cancer cell death. This compound has shown potential in acting as a PARP-1 inhibitor, which could be used in combination therapies for cancer treatment .

Antitumor Activity

Related to its role as a PARP-1 inhibitor, this compound has been evaluated for its anti-proliferative activity against various human cancer cell lines. It has demonstrated promising results in inhibiting the growth of cancer cells, indicating its potential use in developing antitumor medications .

Mechanistic Studies in Organic Chemistry

The compound’s structure is conducive to mechanistic studies in organic chemistry. Researchers can study the reactions it undergoes with other organic compounds, such as ketones or aldehydes, to understand the formation of new pyrimidine derivatives. This knowledge can contribute to the synthesis of novel organic compounds with specific properties .

Multi-Component Synthesis

It can be used in multi-component synthesis processes. These are efficient methods that allow the combination of several reactants in a single reaction vessel to form complex molecules. This compound could be a key component in such syntheses, leading to a variety of new chemical entities .

Theoretical Kinetic Studies

Finally, this compound is subject to theoretical kinetic studies . These studies predict how it behaves under different conditions and how it interacts with other molecules. This information is crucial for understanding its stability, reactivity, and suitability for use in various pharmaceutical applications .

作用机制

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage .

Mode of Action

This compound acts as a PARP-1 inhibitor . It potentiates the effect of DNA damaging cytotoxic agents, compromising the cancer cell DNA repair mechanism . This results in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition compromises the cancer cell’s ability to repair DNA damage, leading to genomic dysfunction and ultimately cell death .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer, as it can inhibit the growth of cancer cells .

未来方向

The development of new synthetic methodologies for the efficient construction of bioinspired targets constitutes a highly relevant and rapidly developing field in contemporary organic chemistry . Consequently, synthesis of new bicyclic dihydropyridinone-fused uracils gives hope to discover novel biologically active compounds .

属性

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c20-13(10-3-8-23-9-4-10)17-6-7-19-14(21)11-2-1-5-16-12(11)18-15(19)22/h1-2,5,10H,3-4,6-9H2,(H,17,20)(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQZGICMMIAHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

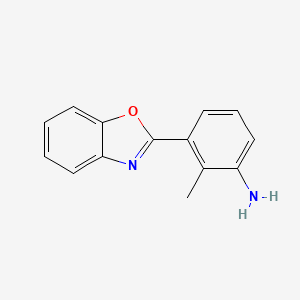

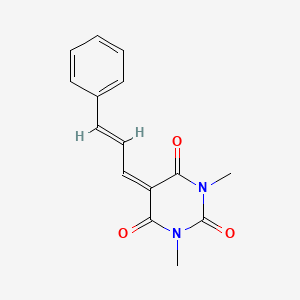

![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)

![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)

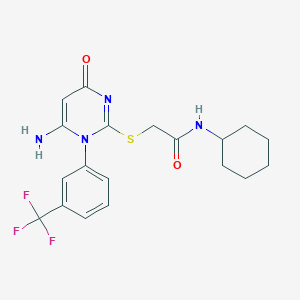

![1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2780432.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)

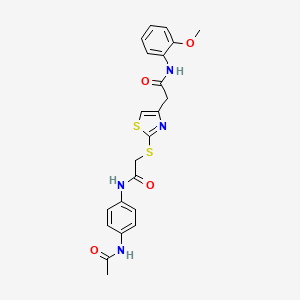

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2780437.png)

![10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one](/img/structure/B2780438.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2780439.png)